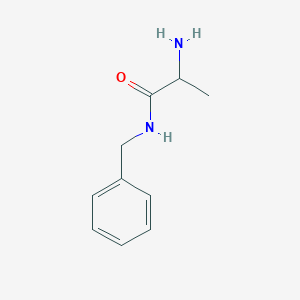

2-amino-N-benzylpropanamide

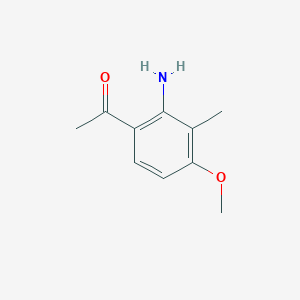

描述

2-amino-N-benzylpropanamide is a compound with the molecular formula C10H14N2O . It is also known by other names such as 2-Amino-N-benzyl-DL-propanamide and 2-Amino-N-benzyl-propionamide . The compound has a molecular weight of 178.23 g/mol .

Molecular Structure Analysis

The InChI code for 2-amino-N-benzylpropanamide isInChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) . This indicates that the compound contains a benzyl group (C6H5CH2-) attached to the nitrogen atom of propanamide. Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.23 g/mol and an XLogP3-AA value of 0.5 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 178.110613074 g/mol . The topological polar surface area is 55.1 Ų .科学研究应用

1. Anti-Trypanosomatidic Agent Development

2-amino-benzo[ d]thiazole derivatives, including 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide, have shown promise as anti-trypanosomatidic agents. These compounds have been evaluated for inhibitory activity against Trypanosoma brucei and Leishmania major, showing effective enzymatic activity and antiparasitic activity against T. brucei. One derivative, in particular, was identified as a potent, safe, and selective anti-trypanocidal agent (Linciano et al., 2019).

2. Vascular Endothelial Growth Factor Inhibitor

Substituted benzamides, including derivatives of 2-amino-benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds demonstrate excellent kinase selectivity and robust in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

3. Antihistaminic Activity

Benzamide derivatives, including 2-amino-benzamide compounds, have been synthesized and evaluated for their antihistaminic and anticholinergic activity. These studies contribute to the understanding of the pharmacological potential of such compounds in treating allergic reactions (Arayne et al., 2017).

4. Anticonvulsant Activity

Compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide have been studied for their effective anticonvulsant properties in animal models. These compounds offer insights into the development of new treatments for seizure disorders (Robertson et al., 1987).

5. Trypanosoma brucei Inhibitors

N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent Trypanosoma brucei inhibitors. These compounds have shown significant in vitro efficacy and potential for the treatment of Human African Trypanosomiasis (Buchynskyy et al., 2017).

6. Neuroleptic Agents

Benzamide derivatives have been synthesized and evaluated for their neuroleptic activity. These compounds have shown promising effects as potential treatments for psychosis (Iwanami et al., 1981).

7. Treatment of Central Nervous System Disorders

N-Benzyl-2-amino-3-methoxypropionamides have been claimed to be effective in the treatment of central nervous system disorders such as epilepsy, nervous anxiety, psychosis, or insomnia (Habernickel, 2003).

8. Antibacterial and Antifungal Properties

2-thiocyanato-(2-methyl)-3-arylpropanamides and 2-amino-5-benzyl-(5-methyl)thiazol-4-ones, derivatives of 2-amino-benzamide, have demonstrated significant antibacterial and antifungal activities, particularly against strains of staphylococci and yeast fungi (Грищук et al., 2011).

9. Histone Deacetylase Inhibitor

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, has been identified as a histone deacetylase inhibitor, demonstrating potential as an anticancer drug (Zhou et al., 2008).

10. Designing Single-Molecule and Single-Chain Magnets

2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide and related ligands have been used to coordinate with copper ions to yield complexes, demonstrating potential in designing single-molecule and single-chain magnets (Costes et al., 2010).

属性

IUPAC Name |

2-amino-N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPVAHXPQMOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)

![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)